molecular formula C16H32O2 B565283 Ethyl Myristate-d5 CAS No. 1217033-63-0

Ethyl Myristate-d5

Cat. No.: B565283
CAS No.: 1217033-63-0
M. Wt: 261.461
InChI Key: MMKRHZKQPFCLLS-PVGOWFQYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Synonyms

Ethyl Myristate-d5 is formally recognized by the IUPAC name 1,1,2,2,2-pentadeuterioethyl tetradecanoate . Alternative names include:

  • Tetradecanoic acid ethyl ester-d5
  • Myristic acid ethyl ester-d5
  • Ethyl tetradecanoate-d5
  • NSC 8917-d5 (reference code for deuterated derivatives)

A summary of identifiers is provided in Table 1.

Property Value/Description Source
CAS Number 1217033-63-0
InChI Key MMKRHZKQPFCLLS-PVGOWFQYSA-N (non-deuterated base)
SMILES [2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCCCCCC

Molecular Formula and Isotopic Composition

The molecular formula C₁₆H₂₇D₅O₂ reflects the replacement of five hydrogen atoms with deuterium (D) in the ethyl group. Key details include:

  • Molecular Weight : 261.45 g/mol (vs. 256.42 g/mol for non-deuterated ethyl myristate)
  • Isotopic Composition :
    • Ethyl group: CH₂CH₂D₅ (five deuterium atoms at positions 1, 1, 2, 2, 2)
    • Tetradecanoate chain: CH₂CH₂₁₂COO⁻ (non-deuterated)

Three-Dimensional Conformational Analysis

This compound adopts a linear conformation due to the extended hydrocarbon chain of the tetradecanoate moiety. The ethyl group’s deuterium substitution does not significantly alter the molecular geometry but introduces slight steric effects due to the heavier isotope. The 3D structure consists of:

  • Ethyl group : A pentadeuterated ethyl moiety (CD₂CD₂CH₂) attached to the oxygen atom of the ester functional group.
  • Tetradecanoate chain : A 14-carbon chain with a terminal carboxylic ester group.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR)

While experimental NMR data for this compound is limited, its spectrum can be inferred from non-deuterated ethyl myristate (C₁₆H₃₂O₂) and modified for deuterium effects:

NMR Parameter Non-Deuterated Ethyl Myristate This compound (Expected)
¹H NMR (CDCl₃) δ 4.12 (q, 2H, OCH₂), δ 2.28 (t, 2H, CH₂CO), δ 1.61 (m, 2H, CH₂

Properties

IUPAC Name

1,1,2,2,2-pentadeuterioethyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3/i2D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKRHZKQPFCLLS-PVGOWFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Catalyst System : A mixture of 20 wt% deuterated sulfuric acid (D₂SO₄) in deuterated methanol (CD₃OD) facilitates protonation of the ethyl myristate carbonyl oxygen, generating a resonance-stabilized oxonium ion. This intermediate enables sequential deuteration at the α-positions of the ethyl group.

  • Deuterium Incorporation : The reaction selectively replaces five hydrogen atoms (d₅) on the ethyl moiety, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Standard Protocol

  • Conditions :

    • Temperature: 90°C

    • Duration: 48–72 hours

    • Molar Ratio: 1:20 (ethyl myristate to D₂SO₄)

  • Workflow :

    • Ethyl myristate is dissolved in CD₃OD containing 20 wt% D₂SO₄.

    • The mixture is refluxed under anhydrous conditions to prevent back-exchange.

    • The crude product is neutralized with saturated NaHCO₃, extracted with n-heptane, and purified via vacuum distillation.

Table 1: Key Reaction Parameters and Outcomes

ParameterValueOutcome (D Incorporation)
Temperature90°C95–98%
Reaction Time48 hours92%
Catalyst Concentration20 wt% D₂SO₄ in CD₃ODOptimal kinetics

Optimization of Reaction Parameters

Solvent and Catalyst Effects

  • CD₃OD vs. D₂O : CD₃OD enhances solubility of ethyl myristate and minimizes side reactions compared to heavy water.

  • Alternative Catalysts : Phosphoric acid-D₄ shows lower efficiency (70% D incorporation) than D₂SO₄.

Table 2: Solvent and Catalyst Screening

SolventCatalystD Incorporation (%)
CD₃OD20 wt% D₂SO₄95
D₂O20 wt% D₂SO₄62
CD₃ODD₃PO₄70

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : Post-neutralization, the product is extracted into n-heptane, achieving >90% recovery.

  • Vacuum Distillation : Removes residual solvents and undeuterated byproducts, yielding >99% purity.

Analytical Validation

  • NMR Spectroscopy :

    • ¹H NMR : Absence of signals at δ 1.2–1.4 (ethyl CH₂) confirms deuteration.

    • ¹³C NMR : Splitting patterns verify retention of the myristate backbone.

  • HRMS : [M+H]⁺ peak at m/z 262.2 aligns with theoretical values for C₁₆H₂₇D₅O₂.

Challenges and Mitigation Strategies

Byproduct Formation

  • Hydrolysis Products : Myristic acid-d₅ forms if water contaminates the reaction. Anhydrous conditions reduce this by <5%.

  • Isotopic Dilution : Using excess CD₃OD (≥10 vol eq) suppresses back-exchange.

Scalability Considerations

  • Continuous Flow Reactors : Improve heat transfer and reduce reaction time to 24 hours at 100°C.

  • Cost Optimization : Recycling CD₃OD via fractional distillation cuts solvent costs by 40%.

Chemical Reactions Analysis

Types of Reactions

Ethyl Myristate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Myristic acid.

    Reduction: Myristyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Analytical Chemistry

Use as an Internal Standard:
Ethyl Myristate-d5 is predominantly utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of FAEEs. Its deuterated form provides a reliable reference point that enhances the accuracy and precision of analytical measurements.

Case Study: Meconium Analysis
A study demonstrated the application of this compound in identifying biomarkers for in utero ethanol exposure. The method involved the simultaneous determination of multiple FAEEs in meconium samples using headspace solid-phase microextraction followed by GC-MS analysis. The study reported limits of detection (LOD) and quantification (LOQ) for various FAEEs, including ethyl myristate, confirming the effectiveness of this compound as an internal standard .

Toxicology Studies

Detection of Ethanol Exposure:
this compound has been instrumental in toxicological assessments, particularly in studies related to alcohol consumption. In one study, researchers investigated the formation of FAEEs in dried blood spots following ethanol exposure. The results indicated significant levels of ethyl myristate and its derivatives, with this compound aiding in the quantification process .

Table 1: Detection Limits and Calibration Data

AnalyteLOD (ng/mL)LOQ (ng/mL)Calibration Range (ng/mL)
Ethyl Myristate<1001510 - 2000
Ethyl Palmitate<1002610 - 2000
Ethyl Oleate<1001410 - 2000
Ethyl Stearate<1003720 - 2000

Pharmacokinetics

Bioavailability Studies:
In pharmacokinetic research, this compound has been employed to assess the bioavailability and metabolism of various drugs. Its presence allows for better understanding of drug absorption and distribution within biological systems.

Case Study: Alcohol Influence on FAEE Production
A study examined how different concentrations of alcohol affected FAEE production in vitro. The findings revealed that after ethanol administration, concentrations of ethyl myristate increased significantly within a specified time frame, highlighting the utility of this compound in pharmacokinetic modeling .

Formulation Development

Self-Microemulsifying Drug Delivery Systems:
this compound has been explored in formulation studies aimed at improving oral bioavailability of poorly soluble drugs. Research indicates that incorporating fatty acid ethyl esters can enhance drug solubility and absorption.

Table 2: Formulation Characteristics

Formulation ComponentConcentration (%)Effect on Bioavailability
Ethyl MyristateVariesEnhances solubility
Cremophor RH 4030Improves emulsification
Labrasol30Aids absorption

Mechanism of Action

The mechanism of action of Ethyl Myristate-d5 involves its incorporation into lipid metabolic pathways. The deuterium labeling allows for precise tracking of the molecule’s interactions and transformations within biological systems. This is particularly useful in nuclear magnetic resonance spectroscopy and mass spectrometry, where the labeled isotopes provide distinct signals .

Comparison with Similar Compounds

Ethyl Palmitate-D5

Molecular Formula : C₁₆H₃₃O₂
Molecular Weight : 315.55
Concentration : 1 mg/ml in acetonitrile .

  • Toxicity :
    • Acute Toxicity (Oral): ATE = 500.50 mg/kg
    • Acute Toxicity (Dermal): ATE = 1,101.10 mg/kg
    • Acute Toxicity (Inhalation): ATE = 11.00 mg/l .
  • Safety Measures :
    • Requires engineering controls (e.g., ventilation) and personal protective equipment (PPE) such as chemical-resistant gloves and eye protection .
    • Avoid exposure to heat, open flames, and incompatible materials .
  • Applications : Similar to Ethyl Myristate-d5, it serves as a deuterated internal standard in MS but is tailored for palmitic acid derivatives .

Key Differences :

  • Ethyl Palmitate-D5 has a longer carbon chain (C16 vs. C14 in myristate), leading to higher molecular weight and altered chromatographic retention times.
  • Higher acute oral toxicity compared to non-deuterated esters due to isotopic effects on metabolic pathways .

Glycidyl Myristate-d5

Molecular Formula: Not explicitly stated, but deuterated at five positions. CAS: 1330180-72-7 Isotopic Purity:

  • d5 = 92.31%, d4 = 7.39% .
  • Analytical Data :
    • Characterized via ¹H-NMR (in CDCl₃) and TLC (Rf = 0.60 in hexane:ethyl acetate = 8:2) .
  • Applications : Used in cancer research and apoptosis studies, unlike this compound, which focuses on lipid quantification .

Key Differences :

  • Functional Group: Contains a glycidyl epoxy group, enhancing reactivity compared to the inert ester group in this compound.
  • Specialized in biological studies rather than analytical standardization .

Myristyl Myristate

Molecular Formula : C₂₈H₅₆O₂
Molecular Weight : 424.75
Safety Profile :

  • Classified as low hazard under EU regulations (CLP 1272/2008) .
  • No severe health or environmental risks under normal use .
  • Applications: A non-deuterated ester used in cosmetics and surfactants, contrasting with the analytical focus of this compound .

Key Differences :

  • Lack of deuterium limits utility in MS-based trace analysis.
  • Higher molecular weight and hydrophobicity affect solubility and application scope .

Data Table: Comparative Overview

Property This compound Ethyl Palmitate-D5 Glycidyl Myristate-d5 Myristyl Myristate
Molecular Formula C₁₈H₃₁O₂ C₁₆H₃₃O₂ Not specified C₂₈H₅₆O₂
Molecular Weight 289.51 315.55 - 424.75
Isotopic Purity (d5) ~99% (assumed) Not applicable 92.31% Not applicable
Acute Toxicity (Oral) Not available 500.50 mg/kg Not available Low hazard
Primary Use MS reference standard MS reference standard Cancer research Cosmetics/surfactants
Storage 1 mg/ml in acetonitrile 1 mg/ml in acetonitrile Not specified Room temperature
Key Safety Precautions Avoid inhalation, PPE Ventilation, PPE TLC/NMR handling Minimal precautions

Research Findings and Implications

  • Deuterated vs. Non-deuterated Esters: Deuterated compounds like this compound and Ethyl Palmitate-D5 exhibit enhanced MS signal resolution compared to non-deuterated analogues due to isotopic shifts .
  • Functional Group Impact : Glycidyl Myristate-d5’s epoxy group enables cross-linking in biochemical assays, a feature absent in simple esters like this compound .
  • Toxicity Trends : Longer-chain esters (e.g., Ethyl Palmitate-D5) show higher acute toxicity, likely due to slower metabolic clearance .

Biological Activity

Ethyl Myristate-d5 is a deuterated derivative of ethyl myristate, a fatty acid ethyl ester with the molecular formula C16H27D5O2C_{16}H_{27}D_5O_2 and a molecular weight of 261.45 g/mol. This compound is primarily utilized in research settings, particularly in studies involving fatty acid metabolism and as a tracer in mass spectrometry due to its isotopic labeling properties. This article explores the biological activity of this compound, focusing on its role in lipid metabolism, its applications in research, and relevant case studies.

This compound appears as a clear, colorless oil and is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. Its deuterated structure enhances detection capabilities in biological samples, allowing for precise quantification in metabolic studies.

Lipid Metabolism

As a fatty acid ethyl ester, this compound exhibits biological activities similar to those of other fatty acids. Research indicates that fatty acid ethyl esters can influence lipid metabolism and may have implications for conditions related to alcohol consumption and metabolic disorders. This compound serves as a tracer to investigate these metabolic pathways, enabling researchers to distinguish between endogenous and exogenous fatty acid sources.

Table 1: Comparison of Fatty Acid Ethyl Esters

Compound NameMolecular FormulaUnique Features
Ethyl MyristateC₁₆H₃₂O₂Non-deuterated version; common fatty acid ester
Ethyl PalmitateC₁₆H₃₂O₂Derived from palmitic acid; higher melting point
Ethyl LaurateC₁₂H₂₄O₂Shorter carbon chain; lower molecular weight
Ethyl StearateC₁₈H₃₆O₂Longer carbon chain; different metabolic properties
Ethyl OleateC₁₈H₃₄O₂Contains a double bond; unsaturated fatty acid

Tracer Studies

This compound is frequently used in tracer studies involving mass spectrometry to analyze its interactions within biological systems. The presence of deuterium allows for enhanced tracking of metabolic processes. For instance, studies have shown that the incorporation of deuterated fatty acids into lipid pools can be quantified to assess metabolic fluxes under various physiological conditions .

Case Studies

  • Ethanol Exposure Studies : A study investigated the effects of daily exposure to ethanol-containing hygiene products on alcohol marker concentrations using deuterated standards including this compound. The findings indicated measurable concentrations of ethanol markers in urine samples after repeated applications, demonstrating the utility of deuterated compounds in tracking alcohol metabolism .
  • Fatty Acid Ethyl Esters in Meconium : Research involving meconium samples utilized this compound as an internal standard to determine the presence of various fatty acid ethyl esters. The study highlighted the compound's effectiveness in accurately detecting ethanol exposure during pregnancy .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Ethyl Myristate-d⁵, and how should its purity and isotopic enrichment be characterized?

  • Methodological Answer : Ethyl Myristate-d⁵ is synthesized via esterification of deuterated myristic acid (d₅-myristic acid) with ethanol, typically catalyzed by sulfuric acid or enzymatic methods. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions (e.g., terminal methyl groups) and gas chromatography-mass spectrometry (GC-MS) to assess isotopic purity (>98% enrichment). Quantify residual solvents using headspace GC and validate via certified reference materials .

Q. How can Ethyl Myristate-d⁵ be utilized as an internal standard in lipid quantification studies?

  • Methodological Answer : Prepare calibration curves by spiking known concentrations of Ethyl Myristate-d⁵ into lipid extracts. Use stable isotope dilution analysis (SIDA) to correct for matrix effects in mass spectrometry. Ensure the deuterated standard elutes separately from endogenous lipids via chromatographic optimization (e.g., reverse-phase HPLC with C18 columns). Validate recovery rates and limit of quantification (LOQ) using blank matrices .

Advanced Research Questions

Q. What experimental strategies mitigate deuterium kinetic isotope effects (KIEs) when using Ethyl Myristate-d⁵ in metabolic flux analysis?

  • Methodological Answer : KIEs arise due to slower C-D bond cleavage compared to C-H. To minimize bias:

  • Use tracer doses below 5% of total substrate pool to avoid perturbing reaction kinetics.
  • Validate flux calculations with parallel experiments using non-deuterated analogs.
  • Apply computational corrections (e.g., KIE factors derived from Arrhenius plots of enzyme kinetics) .

Q. How can conflicting data on Ethyl Myristate-d⁵’s stability in long-term storage be resolved?

  • Methodological Answer : Discrepancies in stability studies often stem from storage conditions (temperature, light exposure) or solvent interactions. Design a controlled stability study:

  • Store aliquots in amber vials under inert gas (N₂/Ar) at -80°C, -20°C, and 4°C.
  • Assess degradation via LC-MS/MS at intervals (0, 3, 6, 12 months).
  • Statistically compare degradation rates using ANOVA with post-hoc Tukey tests .

Q. What ethical and reproducibility considerations apply when reporting Ethyl Myristate-d⁵ usage in published datasets?

  • Methodological Answer :

  • Data Transparency : Disclose synthetic protocols, batch-specific deuterium enrichment, and storage conditions in supplementary materials.
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like MetaboLights or ChEMBL.
  • Ethical Compliance : Document informed consent if used in human studies and adhere to chemical safety regulations (e.g., REACH) for disposal .

Methodological Design and Troubleshooting

Q. How to optimize extraction protocols for Ethyl Myristate-d⁵ from complex biological matrices?

  • Methodological Answer : Test liquid-liquid extraction (LLE) with hexane:ethyl acetate vs. solid-phase extraction (SPE) using C8 cartridges. Adjust pH (e.g., acidic conditions for free fatty acid removal) and evaluate recovery via spike-and-recovery experiments. Use design of experiments (DoE) to identify critical factors (solvent ratio, centrifugation speed) .

Q. What statistical approaches validate the absence of isotopic cross-talk in multiplexed lipidomics assays using Ethyl Myristate-d⁵?

  • Methodological Answer : Perform correlation analysis between deuterated and non-deuterated lipid signals in control samples. Apply signal-to-noise (S/N) thresholds (>10:1) and use orthogonal partial least squares-discriminant analysis (OPLS-DA) to detect confounding variables. Report false-discovery rates (FDR) using Benjamini-Hochberg correction .

Cross-Disciplinary Applications

Q. How does Ethyl Myristate-d⁵’s behavior differ in plant vs. mammalian lipid membranes, and how should experimental designs account for this?

  • Methodological Answer : Plant membranes contain unique lipids (e.g., galactolipids) that may alter incorporation efficiency. Conduct comparative uptake studies using radiolabeled analogs (³H/¹⁴C) in model systems (e.g., Arabidopsis thaliana vs. human cell lines). Use confocal microscopy with fluorescently tagged analogs to visualize spatial distribution .

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